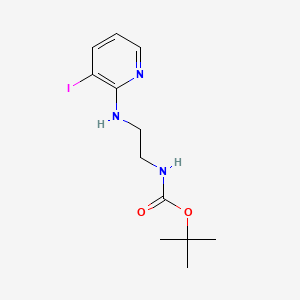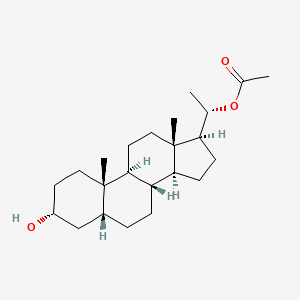![molecular formula C14H19BN2O2 B13412587 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: is a boronic ester derivative of imidazo[1,2-a]pyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the borylation of the corresponding imidazo[1,2-a]pyridine derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The boronic ester group in 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine makes it highly reactive in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction:
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF). The reaction is typically carried out at temperatures ranging from 80°C to 120°C.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl or a substituted alkene, depending on the halide used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is widely used as a building block in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing complex molecular architectures.
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: In the materials science industry, this compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action for 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways: In biological systems, the imidazo[1,2-a]pyridine scaffold can interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the nature of the substituents on the imidazo[1,2-a]pyridine ring and the biological context.
Comparación Con Compuestos Similares
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
Comparison: Compared to these similar compounds, 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine scaffold, which imparts distinct pharmacological properties. The presence of the boronic ester group also enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H19BN2O2 |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H19BN2O2/c1-10-8-12-16-6-7-17(12)9-11(10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 |
Clave InChI |
SJCZNORFFXVCQG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)

![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)





